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molecular formula C18H38BrNO2 B8572787 N-[2-(Acetyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide CAS No. 112453-50-6

N-[2-(Acetyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide

Cat. No. B8572787
M. Wt: 380.4 g/mol
InChI Key: SZBFSSRGLABQDL-UHFFFAOYSA-M
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Patent
US04824867

Procedure details

In a reaction vessel was placed 13.14 grams of dodecyl dimethyl 2-hydroxyethyl ammonium bromide, 21.22 grams of acetone solvent and 4.72 grams of sodium carbonate. While stirring under nitrogen, 3.27 grams of acetyl chloride was added dropwise. Gas evolution occurred. The mixture was then refluxed (approx. 60° C.) for 6 hours. The solvent was removed under vacuum. The residue was extracted with isopropanol to dissolve the quat and the solution was filtered hot to removed sodium chloride and sodium carbonate. The filtrate was evaporated under vacuum leaving as the product dodecyl dimethyl acetyloxyethyl ammonium bromide.
Quantity
13.14 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step Two
Quantity
3.27 g
Type
reactant
Reaction Step Three
Quantity
21.22 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-:1].[CH2:2]([N+:14]([CH3:19])([CH3:18])[CH2:15][CH2:16][OH:17])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C(=O)([O-])[O-].[Na+].[Na+].[C:26](Cl)(=[O:28])[CH3:27]>CC(C)=O>[Br-:1].[CH2:2]([N+:14]([CH3:19])([CH3:18])[CH2:15][CH2:16][O:17][C:26](=[O:28])[CH3:27])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
Quantity
13.14 g
Type
reactant
Smiles
[Br-].C(CCCCCCCCCCC)[N+](CCO)(C)C
Step Two
Name
Quantity
4.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
3.27 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
21.22 g
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
While stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction vessel was placed
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with isopropanol
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the quat
FILTRATION
Type
FILTRATION
Details
the solution was filtered hot
CUSTOM
Type
CUSTOM
Details
to removed sodium chloride and sodium carbonate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(CCCCCCCCCCC)[N+](CCOC(C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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